DL-Tyrosine-3-13C

Description

The exact mass of the compound DL-Tyrosine-3-13C is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality DL-Tyrosine-3-13C suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DL-Tyrosine-3-13C including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-(4-hydroxyphenyl)(313C)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/i5+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUYCCCASQSFEME-HOSYLAQJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[13CH2]C(C(=O)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583936 |

Source

|

| Record name | (beta-~13~C)Tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93627-94-2 |

Source

|

| Record name | (beta-~13~C)Tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-Tyrosine-β-13C | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to DL-Tyrosine-3-13C in Metabolic Research

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Beyond Static Concentrations—Embracing Metabolic Dynamics

In the intricate landscape of metabolic research, understanding the mere presence and concentration of a metabolite offers but a single frame in a dynamic cellular movie. To truly comprehend the functional state of a biological system—be it a cell culture model of disease or a clinical trial participant—we must measure the movement, transformation, and flow of molecules through its metabolic networks. This is the domain of stable isotope tracers, powerful tools that allow us to visualize and quantify these dynamic processes in real-time.

This guide focuses on a specific yet versatile tracer: DL-Tyrosine-3-13C . We will move beyond a simple recitation of protocols to explore the causality behind its application, the inherent self-validating nature of well-designed tracer experiments, and the quantitative insights it unlocks. As a non-essential aromatic amino acid synthesized from phenylalanine, tyrosine stands at a critical metabolic crossroads, serving not only as a fundamental building block for proteins but also as a precursor to vital neurotransmitters and hormones.[1][2][3] By strategically labeling the third carbon on its propane side chain with the heavy, non-radioactive isotope Carbon-13 (¹³C), we create a molecular probe that is chemically identical to its unlabeled counterpart but physically distinguishable by mass spectrometry, enabling precise tracking of its metabolic fate.

The Core Principle: Making Metabolism Measurable with Mass

Stable isotope tracing operates on a simple yet elegant premise: introduce a "heavy" version of a native molecule into a biological system and track its incorporation into downstream products.[4] The ¹³C isotope contains one extra neutron compared to the common ¹²C atom, resulting in a predictable mass increase in any molecule that incorporates it. This mass difference is the signal we detect.

DL-Tyrosine-3-¹³C, with a molecular weight slightly higher than native tyrosine, is introduced into the system (e.g., cell culture media or intravenous infusion).[5] As cellular processes unfold, this labeled tyrosine is utilized just like its unlabeled form. Our analytical task is to measure the extent and rate at which the ¹³C label appears in proteins and other metabolites. The primary tool for this is Mass Spectrometry , often coupled with Gas or Liquid Chromatography (GC-MS or LC-MS), which separates complex mixtures of molecules and measures their mass-to-charge ratios with high precision.[6][7]

Caption: General workflow of a stable isotope tracer experiment.

Primary Application I: Quantifying Protein Synthesis and Turnover

A fundamental process in all living systems is protein turnover—the dynamic balance between protein synthesis and degradation. This process is highly sensitive to physiological and pathological states, including nutrition, exercise, disease, and drug action. Stable isotope-labeled amino acids are the gold standard for quantifying protein turnover in vivo.[8][9]

The 'Precursor-Product' Logic

The causality of this method rests on the precursor-product relationship.[9] To synthesize new proteins, a cell draws amino acids from the intracellular free amino acid pool (the precursor ). These amino acids are then incorporated into newly synthesized polypeptide chains (the product ). By administering DL-Tyrosine-3-¹³C, we enrich the precursor pool with the labeled tracer. The rate at which this label appears in the product (the protein) is directly proportional to the rate of protein synthesis.

Caption: The precursor-product principle for protein synthesis measurement.

Field-Proven Experimental Workflow: Fractional Synthesis Rate (FSR)

This protocol is designed as a self-validating system. The measurement of enrichment in both the precursor and product pools provides an internal standard, accounting for variations in tracer delivery and uptake between subjects or experiments.

Objective: To determine the fractional synthesis rate (FSR) of a specific protein pool (e.g., skeletal muscle, plasma proteins).

Methodology:

-

Baseline Sampling: Draw a baseline blood sample and/or take a tissue biopsy (if applicable) to determine the natural background isotopic enrichment.

-

Tracer Administration: Administer a primed, constant infusion of DL-Tyrosine-3-¹³C. The "priming" dose quickly raises the precursor pool enrichment to a near-steady state, while the constant infusion maintains it.

-

Isotopic Steady-State: Allow the system to achieve an isotopic steady state in the precursor pool (typically 60-90 minutes). This is a critical step for simplifying calculations and is validated by taking multiple blood samples to show a plateau in plasma amino acid enrichment.

-

Product Sampling: After a set period of incorporation (e.g., 2-6 hours), take a final tissue biopsy or blood sample.

-

Sample Processing & Analysis:

-

Quenching: Immediately snap-freeze tissue samples in liquid nitrogen. This causally halts all enzymatic activity, ensuring the measured isotopic enrichments reflect the in vivo state at the moment of sampling.

-

Homogenization & Separation: Homogenize the tissue and separate the intracellular free amino acid (precursor) and protein-bound (product) fractions using perchloric acid precipitation.

-

Protein Hydrolysis: Hydrolyze the precipitated protein pellet (e.g., using 6M HCl at 110°C for 24 hours) to release its constituent amino acids.

-

Purification & Derivatization: Purify the amino acids from both fractions. For GC-MS analysis, derivatize the amino acids (e.g., to their t-butyldimethylsilyl (TBDMS) esters) to make them volatile.

-

GC-MS Analysis: Inject the samples into a GC-MS to separate the tyrosine derivative and measure the ratio of the M+1 (¹³C-labeled) to M+0 (unlabeled) ions, determining the isotopic enrichment.

-

-

Calculation: The FSR is calculated using the following equation:

FSR (%/hour) = [ (E_b(t) - E_b(0)) / E_p ] x (1/t) x 100

Where:

-

E_b(t) is the enrichment of the protein-bound tyrosine at the end of the infusion.

-

E_b(0) is the baseline enrichment of the protein-bound tyrosine.

-

E_p is the average enrichment of the precursor (intracellular free) tyrosine during the infusion.

-

t is the duration of the tracer incorporation period in hours.

-

Primary Application II: Metabolic Flux Analysis (13C-MFA)

While FSR measures the bulk flow into protein, 13C-Metabolic Flux Analysis (13C-MFA) provides a much more granular view, quantifying the rates (fluxes) of interconnected pathways throughout the metabolic network.[10][11] Here, DL-Tyrosine-3-¹³C can be used as one of several tracers in a more complex experiment to map cellular carbon flow.[12][13]

The Logic of Isotopomer Distribution

When cells are cultured with a ¹³C-labeled substrate, the label is not just incorporated; it is distributed throughout the metabolic network.[10] The specific position of the ¹³C label on the input tracer determines the labeling patterns (mass isotopomers) of downstream metabolites. For example, the catabolism of Tyrosine-3-¹³C will generate intermediates with the ¹³C label in specific positions. By measuring the full mass isotopomer distribution of numerous central metabolites (e.g., TCA cycle intermediates, other amino acids), we can deduce the relative activities of the pathways that produced them.

General 13C-MFA Workflow

-

Experimental Design: Define the metabolic network model. Select ¹³C-labeled tracers that will best resolve the fluxes of interest. DL-Tyrosine-3-¹³C would be chosen to probe pathways directly involving tyrosine synthesis, catabolism, or its role as a precursor.

-

Tracer Experiment: Culture cells with the ¹³C-labeled substrate(s) until an isotopic and metabolic steady state is reached.[10]

-

Sampling and Analysis:

-

Rapidly quench metabolism and harvest cells.

-

Extract intracellular metabolites.

-

Analyze samples using GC-MS or LC-MS/MS to determine the mass isotopomer distributions for a wide range of target metabolites.

-

-

Computational Flux Calculation: Use specialized software (e.g., INFLUX, Metran) to fit the measured labeling data to the metabolic model. The software iteratively simulates the labeling patterns that would result from different flux distributions and finds the set of fluxes that best explains the experimental data.[14]

| Parameter | Fractional Synthesis Rate (FSR) | Metabolic Flux Analysis (13C-MFA) |

| Primary Question | What is the rate of synthesis for a bulk protein pool? | What are the rates of all major pathways in central metabolism? |

| Tracer Input | Typically one labeled amino acid (e.g., DL-Tyrosine-3-¹³C). | Often multiple labeled substrates (e.g., glucose, glutamine, tyrosine). |

| Measurement | Isotopic enrichment (M+1 vs M+0) in precursor and product. | Full mass isotopomer distributions (M+0, M+1, M+2...) of many metabolites. |

| Output | A single rate for a specific process (%/hour). | A map of dozens of intracellular fluxes (e.g., in nmol/10⁶ cells/hr). |

| Complexity | Biochemically intensive but computationally straightforward. | Computationally intensive, requires specialized software and modeling. |

Broader Applications: Tracing Specific Pathways

Beyond bulk protein synthesis and global flux mapping, DL-Tyrosine-3-¹³C is invaluable for tracing specific biosynthetic pathways originating from tyrosine.

-

Catecholamine Synthesis: Tyrosine is the direct precursor to dopamine, norepinephrine, and epinephrine.[2] By administering the ¹³C-labeled tracer, researchers can track the appearance of the heavy label in these neurotransmitters, allowing for the direct measurement of their synthesis rates in the brain or adrenal glands.[15]

-

Oxidative Stress Biomarkers: Under conditions of oxidative stress, tyrosine residues in proteins can be cross-linked to form dityrosine. Measuring the formation of ¹³C-labeled dityrosine can serve as a dynamic marker of protein damage.[16]

Conclusion: From Static Snapshot to Dynamic Understanding

DL-Tyrosine-3-¹³C is more than just a labeled chemical; it is a key that unlocks a dynamic view of metabolism. Its application, grounded in the rigorous logic of precursor-product relationships and isotopomer analysis, allows researchers to move beyond simple concentration measurements to quantify the very processes that define cellular function. The methodologies described herein, when executed with an understanding of their underlying causality, provide a robust and self-validating framework for investigating protein economy, mapping metabolic networks, and tracing the synthesis of critical biomolecules. This quantitative, dynamic data is indispensable for advancing our understanding of health and disease and for the development of next-generation therapeutics.

References

-

Antone, M., & Antoniewicz, M. R. (2023). 13C-Metabolic flux analysis of 3T3-L1 adipocytes illuminates its core metabolism under hypoxia. Metabolic Engineering, 77, 107-117. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1153, DL-Tyrosine. Retrieved from [Link]

-

Koller, D., et al. (2022). The Plasma Levels of 3-Hydroxybutyrate, Dityrosine, and Other Markers of Oxidative Stress and Energy Metabolism in Major Depressive Disorder. International Journal of Molecular Sciences, 23(7), 3612. Retrieved from [Link]

-

Zhang, Z., et al. (2022). Turnover and replication analysis by isotope labeling (TRAIL) reveals the influence of tissue context on protein and organelle lifetimes. Molecular Systems Biology, 18(3), e10654. Retrieved from [Link]

-

Wolfe, R. R. (1995). Stable Isotope Tracers Applied to Measuring Rates of Protein Synthesis and Breakdown in Muscle: Principles and Applications. Journal of Nutrition, 125(5 Suppl), 1383S-1392S. Retrieved from [Link]

-

Ahn, W. S., & Antoniewicz, M. R. (2011). Isotopically nonstationary 13C flux analysis of Myc-induced metabolic reprogramming in B-cells. Metabolic Engineering, 13(6), 737-747. Retrieved from [Link]

-

Brodnik, Z. D., et al. (2013). L-Tyrosine Availability Affects Basal and Stimulated Catecholamine Indices in Prefrontal Cortex and Striatum of the Rat. ACS Chemical Neuroscience, 4(4), 604-610. Retrieved from [Link]

-

Yong, K. J., et al. (2024). Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. Proceedings of the National Academy of Sciences, 121(41), e2408994121. Retrieved from [Link]

-

Suarez-Mendez, C. A., et al. (2017). Dynamic13C-labeling experiments prove important differences in protein turnover rate between two Saccharomyces cerevisiae strains. FEMS Yeast Research, 17(5). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12209722, L-Tyrosine-3-13C. Retrieved from [Link]

-

Long, C. P., & Antoniewicz, M. R. (2019). 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. Metabolites, 9(1), 10. Retrieved from [Link]

-

Atherton, P. J., & Smith, K. (2025). The Role of Stable Isotope Tracers in Skeletal Muscle Metabolism Research. Comprehensive Physiology, 15(1), 1-30. Retrieved from [Link]

-

Tivendale, N. D., et al. (2021). An automated growth enclosure for metabolic labeling of Arabidopsis thaliana with 13C-carbon dioxide - an in vivo labeling system for proteomics and metabolomics research. Plant Methods, 17(1), 8. Retrieved from [Link]

-

Tremmel, S., et al. (2005). 13C-labeled tyrosine residues as local IR probes for monitoring conformational changes in peptides and proteins. Angewandte Chemie International Edition, 44(29), 4631-4635. Retrieved from [Link]

-

Wilkinson, D. J., et al. (2018). Stable isotope tracers and exercise physiology: past, present and future. The Journal of Physiology, 596(14), 2831-2842. Retrieved from [Link]

-

Li, F., et al. (2022). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience, 16, 977926. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6057, L-Tyrosine. Retrieved from [Link]

-

Takeda, M., & Kainosho, M. (2021). Synthesis of Isotopically Labeled, Spin-Isolated Tyrosine and Phenylalanine for Protein NMR Applications. Organic Letters, 23(17), 6826-6830. Retrieved from [Link]

-

Stoll, B., & Burrin, D. G. (2002). Measuring splanchnic amino acid metabolism in vivo using stable isotopic tracers. Journal of Animal Science, 80(E. Suppl. 2), E175-E184. Retrieved from [Link]

-

Wawer, I., & Pisklak, D. M. (2025). Structure and Dynamic Properties of Solid l-Tyrosine-Ethylester as Seen by 13C MAS NMR. Molecules, 30(16), 3987. Retrieved from [Link]

Sources

- 1. DL-Tyrosine | C9H11NO3 | CID 1153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Stable isotope tracers and exercise physiology: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]

- 5. L-Tyrosine-3-13C | C9H11NO3 | CID 12209722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Turnover and replication analysis by isotope labeling (TRAIL) reveals the influence of tissue context on protein and organelle lifetimes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stable Isotope Tracers Applied to Measuring Rates of Protein Synthesis and Breakdown in Muscle: Principles and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 11. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]

- 12. 13C-Metabolic flux analysis of 3T3-L1 adipocytes illuminates its core metabolism under hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. mdpi.com [mdpi.com]

- 15. L-Tyrosine Availability Affects Basal and Stimulated Catecholamine Indices in Prefrontal Cortex and Striatum of the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Plasma Levels of 3-Hydroxybutyrate, Dityrosine, and Other Markers of Oxidative Stress and Energy Metabolism in Major Depressive Disorder | MDPI [mdpi.com]

An In-depth Technical Guide to DL-Tyrosine-3-13C: Principles and Applications in Modern Research

This guide provides an in-depth exploration of DL-Tyrosine-3-13C, a site-specifically labeled stable isotope of the aromatic amino acid tyrosine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple cataloging of properties to offer a field-proven perspective on its application, the causality behind experimental choices, and the robust methodologies that ensure data integrity. We will delve into its chemical identity, analytical characterization, and its pivotal role as a tracer in metabolic research and structural biology.

Foundational Concepts: The "Why" of Site-Specific Isotopic Labeling

In the landscape of molecular tracing, the choice of an isotopic label is a critical decision that dictates the scope and resolution of an experiment. While uniformly labeled compounds are invaluable, the strategic placement of a single stable isotope, as in DL-Tyrosine-3-13C, offers distinct advantages. The ¹³C isotope at the C3 (β-carbon) position of the propanoic acid side chain provides a stable, non-radioactive marker.

The primary rationale for choosing this specific isotopologue is twofold:

-

Metabolic Stability: The C-C bond of the amino acid backbone is metabolically stable during protein synthesis. When DL-Tyrosine-3-¹³C is incorporated into a protein, the ¹³C label is retained, providing a direct and unambiguous probe of protein synthesis, degradation, and turnover.

-

Spectral Simplification: In Nuclear Magnetic Resonance (NMR) spectroscopy, site-specific labeling dramatically simplifies complex spectra. It allows researchers to focus on a specific atom within a large biomolecule, enabling the study of local structure, dynamics, and interactions without the confounding effects of widespread ¹³C-¹³C couplings.[1][2]

This targeted approach stands in contrast to radioactive labeling (e.g., with ¹⁴C), which requires specialized handling and disposal protocols. Stable isotopes like ¹³C are non-radioactive and can be handled in a standard laboratory setting, though proper chemical safety practices are always necessary.[3]

Chemical Structure and Physicochemical Properties

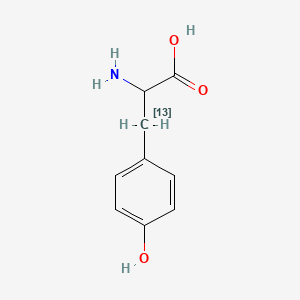

DL-Tyrosine-3-¹³C is a racemic mixture of the D- and L-enantiomers of tyrosine, labeled with a carbon-13 isotope at the third carbon position. The L-enantiomer is the form incorporated into proteins.

Caption: Chemical Structure of DL-Tyrosine-3-13C.

The key physicochemical properties of DL-Tyrosine-3-¹³C are summarized below, with data for its unlabeled counterpart provided for comparison. The primary difference is the molecular weight, which is increased by approximately one atomic mass unit due to the presence of the heavier ¹³C isotope.

| Property | Value (DL-Tyrosine-3-¹³C) | Value (DL-Tyrosine, Unlabeled) | Reference |

| CAS Number | 93627-94-2 | 556-03-6 | [4][5] |

| Molecular Formula | C₈¹³CH₁₁NO₃ | C₉H₁₁NO₃ | [6] |

| Molecular Weight | 182.18 g/mol | 181.19 g/mol | [4][7] |

| IUPAC Name | 2-amino-3-(4-hydroxyphenyl)(3-¹³C)propanoic acid | 2-amino-3-(4-hydroxyphenyl)propanoic acid | [6] |

| Melting Point | ≥300 °C (decomposes) | ≥300 °C (decomposes) | [7][8] |

| Solubility | Slightly soluble in water | Slightly soluble in water; slightly soluble in DMSO and PBS (pH 7.2) | [8][9] |

| Appearance | White to off-white crystalline powder | White to off-white powder | [7] |

Core Applications & Methodologies

The utility of DL-Tyrosine-3-¹³C is most pronounced in studies that require precise tracking of carbon flux through metabolic pathways or detailed analysis of protein structure and function.

Metabolic Flux Analysis (MFA) and Stable Isotope Tracing

Stable isotope tracing is a powerful technique to map the flow of atoms through a metabolic network.[10] By replacing a standard nutrient with its isotopically labeled version, researchers can follow the label's incorporation into downstream metabolites, providing a dynamic view of cellular metabolism.[11][12] DL-Tyrosine-3-¹³C serves as an excellent tracer for pathways involving this amino acid.

Causality in Experimental Design: The choice of tracer is paramount. If the research goal is to quantify protein synthesis rates, a backbone-labeled amino acid like DL-Tyrosine-3-¹³C is ideal. If the focus were on the synthesis of catecholamines, one might choose a ring-labeled tyrosine to track the fate of the aromatic portion of the molecule.

Key Metabolic Pathways: Tyrosine is a metabolic hub. It is synthesized from phenylalanine and serves as a precursor for critical biomolecules, including:

-

Protein Synthesis: Incorporation into polypeptides.

-

Neurotransmitter Synthesis: Conversion to L-DOPA, dopamine, norepinephrine, and epinephrine.[13]

-

Pigment Formation: Precursor to melanin.[13]

-

Energy Metabolism: Degradation to fumarate and acetoacetate, which can enter the citric acid cycle.[13][14]

Caption: Simplified metabolic fate of DL-Tyrosine-3-13C.

Analytical Characterization: NMR and Mass Spectrometry

The two primary techniques for detecting and quantifying ¹³C-labeled compounds are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is a powerful tool for determining the structure of organic molecules.[15][16] In the context of DL-Tyrosine-3-¹³C, the labeled carbon will produce a significantly enhanced signal in the ¹³C NMR spectrum compared to the natural abundance signals. This allows for unambiguous assignment and facilitates advanced NMR experiments, such as studying protein dynamics or ligand binding at a specific residue.[1][7]

-

Expected Chemical Shifts: The chemical shift of the β-carbon (C3) in tyrosine typically appears around 36-39 ppm in ¹³C NMR spectra, though the exact value can be influenced by solvent and pH.[17] The other carbons will show signals at their natural abundance (~1.1%).

Mass Spectrometry (MS): MS is the gold standard for quantifying the incorporation of stable isotopes in metabolic studies.[18] The technique separates ions based on their mass-to-charge ratio (m/z). The incorporation of a ¹³C atom results in a +1 Da mass shift for the molecule and any fragments containing the label.

-

Expected Mass Shift: Unlabeled DL-Tyrosine has a monoisotopic mass of 181.0739 g/mol . DL-Tyrosine-3-¹³C will have a mass of 182.0772 g/mol .[4] This clear +1 shift allows for precise quantification of the labeled versus unlabeled pools.

-

Fragmentation Analysis: In tandem MS (MS/MS), molecules are fragmented to aid in structural identification. A common fragment of tyrosine is the loss of the carboxyl group, resulting in an ion at m/z 136. For DL-Tyrosine-3-¹³C, this fragment will still contain the label and appear at m/z 137, confirming the label's position on the backbone.[19]

| Analytical Technique | Key Information Provided | Rationale for Use |

| ¹³C NMR | Precise location of the label, structural conformation, molecular dynamics. | Ideal for structural biology, studying protein folding, and ligand-protein interactions at a specific site.[1][7] |

| LC-MS/MS | Accurate quantification of labeled vs. unlabeled isotopologues, confirmation of mass shift, pathway tracing. | The preferred method for metabolic flux analysis due to its high sensitivity, throughput, and quantitative accuracy.[10][18] |

Experimental Protocol: A Self-Validating Workflow for Isotope Tracing in Cell Culture

This section outlines a robust, self-validating protocol for a stable isotope tracing experiment using DL-Tyrosine-3-¹³C to measure its incorporation into total cellular protein.

Objective: To quantify the rate of new protein synthesis in a mammalian cell line by measuring the incorporation of L-Tyrosine-3-¹³C over time.

Caption: Experimental workflow for a stable isotope tracing study.

Step-by-Step Methodology:

-

Cell Culture: Plate the mammalian cell line of interest (e.g., HEK293, HeLa) in standard growth medium and culture until they reach approximately 70-80% confluency. The use of multiple replicate plates for each time point and condition is critical for statistical validity.

-

Preparation of Labeling Media: Prepare a custom batch of culture medium that lacks tyrosine. Split this medium into two pools:

-

Control ("Light") Medium: Supplement with unlabeled L-Tyrosine to a final concentration matching standard media.

-

Tracer ("Heavy") Medium: Supplement with L-Tyrosine-3-¹³C to the same final concentration. Note: For protein synthesis studies, the L-enantiomer is used.

-

-

Initiation of Labeling:

-

Aspirate the standard growth medium from the cells.

-

Gently wash the cell monolayer twice with pre-warmed, sterile Phosphate-Buffered Saline (PBS) to remove residual unlabeled tyrosine. This step is crucial to ensure the starting pool (t=0) is as close to 100% unlabeled as possible.

-

Add the prepared "Light" (control) or "Heavy" (tracer) media to the respective plates.

-

-

Time-Course Harvesting: Harvest cells at designated time points (e.g., 0, 2, 6, 12, and 24 hours).

-

For each time point, place the plate on ice, aspirate the medium, and wash twice with ice-cold PBS.

-

Lyse the cells directly on the plate using a suitable lysis buffer containing protease inhibitors. Scrape the cells and collect the lysate.

-

-

Protein Precipitation and Hydrolysis:

-

Precipitate the total protein from the lysate using a method like trichloroacetic acid (TCA) precipitation. This isolates the protein fraction, which is the target of the analysis.

-

Wash the protein pellet multiple times with cold acetone to remove contaminants.

-

Hydrolyze the dried protein pellet into its constituent amino acids by heating in 6M HCl at 110°C for 24 hours.

-

Dry the hydrolysate completely under vacuum to remove the acid.

-

-

LC-MS/MS Analysis:

-

Resuspend the dried amino acid samples in a suitable buffer for LC-MS analysis.

-

Inject the samples onto a liquid chromatography system coupled to a triple quadrupole or high-resolution mass spectrometer.

-

Develop a method to specifically monitor the mass transitions for both unlabeled tyrosine (m/z 182 -> 136) and ¹³C-labeled tyrosine (m/z 183 -> 137).

-

-

Data Analysis and Interpretation:

-

For each time point, calculate the fractional enrichment of ¹³C-tyrosine by dividing the peak area of the labeled tyrosine by the sum of the peak areas of both labeled and unlabeled tyrosine.

-

Plotting the fractional enrichment over time will yield a curve representing the rate of new protein synthesis.

-

Safety, Handling, and Storage

While ¹³C is a stable, non-radioactive isotope, DL-Tyrosine-3-¹³C is a chemical reagent and should be handled with appropriate laboratory precautions.[3]

-

Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[20] For long-term stability, storage at -20°C is often recommended by suppliers.

-

Disposal: As a non-radioactive compound, disposal should follow institutional and local regulations for chemical waste. It should not be mixed with general laboratory waste.[3]

Conclusion

DL-Tyrosine-3-¹³C is a highly specific and powerful tool for the modern life scientist. Its value lies not just in its identity as a labeled molecule, but in the experimental clarity it provides. By enabling the precise tracking of the tyrosine backbone in metabolic flux experiments and simplifying the spectral analysis in complex NMR studies, it allows researchers to ask and answer nuanced questions about protein dynamics, metabolic reprogramming in disease, and the fundamental processes that govern cellular life. The methodologies described herein, grounded in principles of analytical chemistry and cell biology, provide a framework for leveraging this versatile reagent to generate high-integrity, publishable data.

References

-

MetaboAnalyst 6.0. (n.d.). Metabolomics Data Analysis. Retrieved from [Link]

-

Moravek, Inc. (n.d.). How To Store And Dispose Of Radiolabeled Compounds. Retrieved from [Link]

-

Wellen, K. E., & Thompson, C. B. (2012). A user's guide to metabolomics. Nature Reviews Molecular Cell Biology, 13(4), 247-258. Available from: [Link]

-

ResearchGate. (n.d.). Diagram of the phenylalanine and tyrosine metabolic pathway. Retrieved from [Link]

-

Wikimedia Commons. (2020). File:Tyrosine metabolic pathway.png. Retrieved from [Link]

-

PubChem. (2019). Tyrosine Metabolism Pathway. Retrieved from [Link]

-

Moravek, Inc. (n.d.). How To Properly Store Your Radiolabeled Compounds. Retrieved from [Link]

-

Steelyard Analytics, Inc. (2020). 13C NMR analysis of peptides and amino acids. Retrieved from [Link]

-

Wieczorek, M., & Zielenkiewicz, P. (2008). 13C NMR in studies of proteins. Acta Biochimica Polonica, 55(4), 633-642. Available from: [Link]

-

DAV University. (n.d.). Metabolism of tyrosine and phenylalanine. Retrieved from [Link]

-

Meisenhelder, J., & Semba, K. (2006). Safe use of radioisotopes. Current Protocols in Microbiology, Chapter 1, Unit 1A.4. Available from: [Link]

-

Springer Nature Experiments. (n.d.). Stable Isotope Tracing Experiments Using LC-MS. Retrieved from [Link]

-

PubChem. (n.d.). DL-Tyrosine-3-13C. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Protocol for spatial metabolomics and isotope tracing in the mouse brain. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Stable Isotope Tracers for Metabolic Pathway Analysis. Retrieved from [Link]

-

PLoS Computational Biology. (2014). A Peptide-Based Method for 13C Metabolic Flux Analysis in Microbial Communities. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Improved spectral resolution of [13C,1H]-HSQC spectra of aromatic amino acid residues in proteins produced by cell-free synthesis from inexpensive 13C-labelled precursors. Retrieved from [Link]

-

SpectraBase. (n.d.). DL-Tyrosine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). L-Tyrosine. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR spectrum of L-tyrosine hydrochloride. Retrieved from [Link]

-

PubMed. (2013). Low mass MS/MS fragments of protonated amino acids used for distinction of their 13C-isotopomers in metabolic studies. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics in non-small cell lung carcinoma. Retrieved from [Link]

-

ResearchGate. (n.d.). The MS/MS spectra and proposed fragmentation for tyrosine in positive ion mode. Retrieved from [Link]

-

White Rose Research Online. (2022). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy. Retrieved from [Link]

-

Oldfield Group Website - University of Illinois. (n.d.). CHEMICAL SHIFTS IN AMINO ACIDS, PEPTIDES, AND PROTEINS. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000158). Retrieved from [Link]

-

Hong Lab MIT. (n.d.). Selective and extensive 13C labeling of a membrane protein for solid-state NMR investigations. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Labeling strategies for 13C-detected aligned-sample solid-state NMR of proteins. Retrieved from [Link]

-

PubMed Central. (n.d.). Segmental and site-specific isotope labelling strategies for structural analysis of posttranslationally modified proteins. Retrieved from [Link]

-

ACS Publications. (2014). Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. Retrieved from [Link]

Sources

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. Segmental and site-specific isotope labelling strategies for structural analysis of posttranslationally modified proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. moravek.com [moravek.com]

- 4. safetyservices.ucdavis.edu [safetyservices.ucdavis.edu]

- 5. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. isotope.com [isotope.com]

- 7. Improved spectral resolution of [13C,1H]-HSQC spectra of aromatic amino acid residues in proteins produced by cell-free synthesis from inexpensive 13C-labelled precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]

- 11. Stable Isotope Tracing Experiments Using LC-MS | Springer Nature Experiments [experiments.springernature.com]

- 12. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 13. Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. davuniversity.org [davuniversity.org]

- 15. technologynetworks.com [technologynetworks.com]

- 16. 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Synthesis and Purification of DL-Tyrosine-3-13C

Preamble: The Scientific Imperative for Site-Specific Isotopic Labeling

In the landscape of modern drug discovery and molecular biology, the ability to trace metabolic pathways, elucidate protein structures, and quantify analytes with absolute precision is paramount. Stable isotope labeling is a cornerstone technique that empowers these investigations, offering a non-radioactive method to track molecules through complex biological systems.[1][2] Among the array of labeled compounds, amino acids with site-specific carbon-13 (¹³C) incorporation are of particular value. DL-Tyrosine-3-¹³C, with its strategically placed isotopic label on the aromatic ring, serves as a powerful probe for nuclear magnetic resonance (NMR) and mass spectrometry (MS)-based studies, enabling researchers to monitor protein conformation, enzyme kinetics, and metabolic flux with high fidelity.[3][4]

This guide provides a comprehensive, field-proven methodology for the chemical synthesis and rigorous purification of DL-Tyrosine-3-¹³C. Moving beyond a simple recitation of steps, we will delve into the causality behind each procedural choice, grounding our protocol in the principles of organic chemistry and purification science to ensure a robust and reproducible outcome. The integrity of any study using isotopically labeled compounds hinges on their chemical and isotopic purity; therefore, our focus is not merely on synthesis but on a holistic workflow that yields a final product validated to the highest standards.[5]

Part 1: Strategic Synthesis of DL-Tyrosine-3-¹³C

The synthesis of an isotopically labeled amino acid requires a strategy that introduces the ¹³C atom at a specific, desired position with high efficiency. A common and robust approach is to begin with a simple, commercially available labeled precursor and construct the target molecule through a series of reliable chemical transformations. For DL-Tyrosine-3-¹³C, a logical pathway begins with [3-¹³C]-Phenol and builds the alanine side chain onto the aromatic ring.

Overall Synthesis Workflow

The multi-step synthesis is designed for maximal control and yield, proceeding through key intermediates. Each stage is chosen to be high-yielding and utilize well-understood reaction mechanisms.

Caption: High-level workflow for the chemical synthesis of DL-Tyrosine-3-¹³C.

Step-by-Step Synthesis Protocol

Step 1: Protection of the Phenolic Hydroxyl Group

-

Causality: The phenolic hydroxyl group is acidic and nucleophilic, and the aromatic ring is highly activated towards electrophilic substitution. Protecting it as a methyl ether (anisole) moderates its reactivity and prevents unwanted side reactions in subsequent steps. The ether is stable under the conditions of formylation and the Strecker synthesis but can be cleaved later.

-

Protocol:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve [3-¹³C]-Phenol in acetone.

-

Add anhydrous potassium carbonate (K₂CO₃) as a mild base to deprotonate the phenol.

-

Add iodomethane (CH₃I) dropwise. This acts as the methyl source for the Williamson ether synthesis.

-

Reflux the mixture for 4-6 hours until TLC analysis indicates complete consumption of the starting phenol.

-

Cool the reaction, filter off the K₂CO₃, and remove the acetone under reduced pressure.

-

Purify the resulting crude [3-¹³C]-Anisole by vacuum distillation or column chromatography to yield a clear liquid.

-

Step 2: Vilsmeier-Haack Formylation

-

Causality: This reaction introduces the aldehyde group necessary for building the amino acid side chain. For an alkoxy-substituted benzene ring like anisole, the Vilsmeier-Haack reaction is highly regioselective, directing the formylation to the para position due to the strong ortho,para-directing nature of the methoxy group. This ensures the correct substitution pattern for tyrosine.

-

Protocol:

-

In a three-necked flask under an inert atmosphere (N₂ or Ar), cool a solution of dimethylformamide (DMF) to 0°C.

-

Add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring to form the Vilsmeier reagent in situ.

-

Slowly add the [3-¹³C]-Anisole from Step 1 to the reagent mixture, maintaining the temperature below 10°C.

-

After the addition is complete, heat the mixture to 60-70°C for 2-3 hours.

-

Cool the reaction and quench by pouring it carefully onto crushed ice, followed by hydrolysis with a sodium acetate solution.

-

Extract the product, 4-methoxy-[2-¹³C]-benzaldehyde, with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate to obtain the crude aldehyde.

-

Step 3: Strecker Amino Acid Synthesis

-

Causality: The Strecker synthesis is a classic and reliable method for converting aldehydes into racemic α-amino acids. It proceeds via an α-aminonitrile intermediate, which is then hydrolyzed to the amino acid. This one-pot, three-component reaction is an efficient way to construct the core amino acid structure.

-

Protocol:

-

Dissolve the 4-methoxy-[2-¹³C]-benzaldehyde in an aqueous ethanol solution.

-

Add ammonium chloride (NH₄Cl) followed by sodium cyanide (NaCN). Caution: NaCN is highly toxic. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Stir the mixture at room temperature for 12-24 hours to form the α-aminonitrile.

-

Add concentrated hydrochloric acid (HCl) and heat the mixture to reflux for 6-8 hours to hydrolyze the nitrile to a carboxylic acid.

-

Cool the solution and neutralize it to precipitate the crude DL-4-methoxy-phenylalanine-[2-¹³C]. Filter and wash the solid.

-

Step 4: Deprotection via Ether Cleavage

-

Causality: The final step is to remove the methyl protecting group from the hydroxyl function to reveal the tyrosine product. Strong acids like hydrobromic acid (HBr) or Lewis acids like boron tribromide (BBr₃) are effective reagents for cleaving aryl methyl ethers.

-

Protocol:

-

Suspend the crude product from Step 3 in a solution of 48% aqueous HBr.

-

Heat the mixture to reflux for 4-6 hours. The cleavage of the ether bond is typically accompanied by the formation of methyl bromide.

-

Cool the reaction mixture. The crude DL-Tyrosine-3-¹³C will precipitate out of the acidic solution.

-

Filter the crude product, wash with cold water, and then with a small amount of ethanol to remove residual impurities.

-

Dry the product under vacuum. This solid is the starting material for the purification process.

-

Part 2: Rigorous Purification of DL-Tyrosine-3-¹³C

Primary Purification: pH-Controlled Recrystallization

-

Principle: Tyrosine is an amphoteric molecule with an isoelectric point (pI) of approximately 5.63. Its solubility in water is minimal at this pH but increases significantly in acidic (pH < 2) or basic (pH > 9) conditions. We exploit this property to purify the compound by dissolving it at an extreme pH and then crystallizing it by adjusting the pH back to its pI.[6][7]

-

Protocol:

-

Suspend the crude DL-Tyrosine-3-¹³C in deionized water.

-

Slowly add 1M HCl with stirring until the solid completely dissolves (target pH ~1.5-2.0).

-

Treat the solution with a small amount of activated carbon to remove colored impurities, stir for 30 minutes, and then filter through a celite pad to remove the carbon.[8]

-

With gentle stirring, slowly add 1M NaOH dropwise to the clear filtrate. As the pH approaches the pI (5.6-5.7), a white precipitate of pure tyrosine will begin to form.

-

Continue adding NaOH until the pH is precisely at the pI. Avoid overshooting, as the tyrosine will redissolve at higher pH.

-

Allow the suspension to stand at 4°C for several hours to maximize crystal formation.

-

Collect the crystals by vacuum filtration, wash with a small amount of ice-cold water, followed by cold ethanol.

-

Dry the purified crystals under vacuum.

-

Secondary Purification: Ion-Exchange Chromatography (IEX)

-

Principle: IEX separates molecules based on their net surface charge.[9] By manipulating the buffer pH, we can control the charge of tyrosine and its binding to a charged stationary phase.[10] At a pH below its pI, tyrosine is protonated and carries a net positive charge, allowing it to bind to a strong cation exchange (SCX) resin. Impurities with different charge characteristics will either not bind or will elute under different conditions.

-

Protocol:

-

Resin Preparation: Swell a strong cation exchange resin (e.g., Dowex 50W) in deionized water and pack it into a chromatography column.

-

Equilibration: Equilibrate the column by washing it with several column volumes of a low pH starting buffer (e.g., 0.2 M Sodium Citrate Buffer, pH 3.2).

-

Sample Loading: Dissolve the recrystallized DL-Tyrosine-3-¹³C in the starting buffer and load it onto the column.

-

Washing: Wash the column with the starting buffer to remove any unbound or weakly bound anionic and neutral impurities.

-

Elution: Elute the bound tyrosine by applying a buffer with a higher pH or higher ionic strength. A common method is to use a gradient or step-wise elution with a buffer of higher pH (e.g., 0.2 M Sodium Citrate Buffer, pH 5.0, followed by pH 7.0). The tyrosine will elute as its net charge is neutralized.

-

Fraction Collection & Analysis: Collect fractions and monitor for the presence of tyrosine using UV absorbance at 274 nm or a ninhydrin test.

-

Desalting: Pool the pure, tyrosine-containing fractions. The buffer salts must now be removed. This can be achieved by a second recrystallization step as described previously or by using a volatile buffer system during IEX.[11]

-

Lyophilize the final desalted solution to obtain the highly pure DL-Tyrosine-3-¹³C as a fluffy white powder.

-

Caption: Workflow for the purification of DL-Tyrosine-3-¹³C via cation exchange.

Part 3: Quality Control and Final Product Validation

Final validation is a critical, self-validating step to confirm the success of the synthesis and purification. A combination of spectroscopic and chromatographic techniques should be employed.

| Parameter | Method | Expected Outcome |

| Identity/Structure | ¹H and ¹³C NMR Spectroscopy | ¹H NMR spectrum consistent with tyrosine structure. ¹³C NMR shows a highly enhanced signal for the C3 carbon (~130 ppm). |

| Isotopic Enrichment | High-Resolution Mass Spectrometry (HRMS) | Molecular ion peak corresponding to the ¹³C-isotopologue (m/z ~182.077).[12] Isotopic distribution confirms high enrichment. |

| Chemical Purity | Reverse-Phase HPLC (RP-HPLC) | Single, sharp peak with >98% purity by area normalization. |

| Appearance | Visual Inspection | White to off-white crystalline powder.[13] |

Standard Operating Procedure: RP-HPLC Purity Analysis

-

Column: C18, 5 µm, 4.6 x 250 mm

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 274 nm

-

Gradient:

-

0-5 min: 5% B

-

5-25 min: 5% to 50% B (linear gradient)

-

25-30 min: 50% to 95% B

-

30-35 min: Hold at 95% B

-

35-40 min: Return to 5% B

-

This rigorous analytical assessment provides the ultimate confirmation of product identity, purity, and isotopic incorporation, ensuring its suitability for demanding research applications.

References

-

Vertex AI Search Result[14] : Information on synthesis of ¹³C-labeled amino acids using Pd-catalyzed functionalization.

-

Vertex AI Search Result[15] : Details on using mass spectrometry to quantify ¹³C labeling in peptides and amino acids.

-

Vertex AI Search Result[16] : Abstract detailing high-yielding synthetic routes to ¹³C methyl-labeled amino acids.

-

Vertex AI Search Result : Properties of L-Tyrosine, including its low solubility at neutral pH, pI, and pKa values.

-

Vertex AI Search Result[1] : Overview of stable isotope-labeled amino acids and their applications in research.

-

Vertex AI Search Result[9] : Principles and steps of protein purification by Ion Exchange Chromatography (IEX).

-

Vertex AI Search Result[17] : Example of synthesizing N-acetyl-DL-tyrosine as an intermediate.

-

Vertex AI Search Result[5] : Emphasizes the critical importance of purification for radiolabeled and isotopically labeled compounds.

-

Vertex AI Search Result[3] : Use of ¹³C-labeled tyrosine as an IR probe and for NMR studies.

-

Vertex AI Search Result[18] : Examples of synthetic procedures involving tyrosine derivatives.

-

Vertex AI Search Result[8] : A process for purifying tyrosine involving treatment with activated carbon and crystallization.

-

Vertex AI Search Result[13] : PubChem entry for DL-Tyrosine, listing its properties and synonyms.

-

Vertex AI Search Result[6] : A method for recovering L-tyrosine via isoelectric crystallization by adjusting pH.

-

Vertex AI Search Result[19] : A method for synthesizing ¹³C-labeled amino acids via C(sp³)–H carboxylation.

-

Vertex AI Search Result[20] : Detailed explanation of amino acid analysis by ion exchange column chromatography.

-

Vertex AI Search Result[4] : Handbook on applications of stable isotope-labeled compounds in pharmaceutical and metabolic research.

-

Vertex AI Search Result[7] : Discussion on crystallizing amino acid derivatives, including pH adjustment.

-

Vertex AI Search Result[21] : General information on the separation and refining of amino acids using ion exchange resins.

-

Vertex AI Search Result[12] : PubChem entry for L-Tyrosine-3-¹³C with computed molecular weight.

-

Vertex AI Search Result[2] : Wikipedia article on Isotopic Labeling, explaining the technique and its applications.

-

Vertex AI Search Result[10] : Video explanation of ion exchange chromatography, relating protein charge, pI, and pH.

-

Vertex AI Search Result[22] : Protocol for expression and purification of isotopically labeled peptides for NMR analysis.

-

Vertex AI Search Result[23] : An organic syntheses procedure for DL-Methionine, illustrating a classic amino acid synthesis.

-

Vertex AI Search Result[24] : Wikipedia article on Tyrosine, detailing its biosynthesis and chemical properties.

-

Vertex AI Search Result[25] : A publication on the synthesis of isotopically labeled tyrosine and phenylalanine.

-

Vertex AI Search Result[11] : A publication on the use of volatile acids for elution in ion exchange chromatography of amino acids.

-

Vertex AI Search Result[26] : Patent describing the synthesis of L-tyrosine derivatives.

-

Vertex AI Search Result[27] : Discussion on the importance of isotopic labeling and analytical methods like MS and HPLC.

-

Vertex AI Search Result[28] : A nonenzymatic synthesis method for tyrosine derivatives with HPLC purification.

Sources

- 1. chempep.com [chempep.com]

- 2. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 3. 13C-labeled tyrosine residues as local IR probes for monitoring conformational changes in peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. moravek.com [moravek.com]

- 6. A new method to recover L-tyrosine from E. coli fermentation broth - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. US2661371A - Purification of tyrosine - Google Patents [patents.google.com]

- 9. sinobiological.com [sinobiological.com]

- 10. m.youtube.com [m.youtube.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. L-Tyrosine-3-13C | C9H11NO3 | CID 12209722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. DL-Tyrosine | C9H11NO3 | CID 1153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. CN1900298A - Method for preparing D-tyrosine by enzyme method - Google Patents [patents.google.com]

- 18. DE2023460C3 - L- and DL-tyrosines and processes for their preparation - Google Patents [patents.google.com]

- 19. chemrxiv.org [chemrxiv.org]

- 20. 193.16.218.141 [193.16.218.141]

- 21. diaion.com [diaion.com]

- 22. Expression and Purification of Isotopically Labeled Peptide Inhibitors and Substrates of cAMP-Dependant Protein Kinase A for NMR Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Organic Syntheses Procedure [orgsyn.org]

- 24. Tyrosine - Wikipedia [en.wikipedia.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. EP0313446A2 - Water soluble L-tyrosine derivatives and process for their preparation - Google Patents [patents.google.com]

- 27. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 28. ars.usda.gov [ars.usda.gov]

A Technical Guide to Sourcing and Applying DL-Tyrosine-3-13C in Advanced Research

This guide provides researchers, scientists, and drug development professionals with an in-depth technical overview of DL-Tyrosine-3-13C, a crucial stable isotope-labeled compound for cutting-edge research. We will delve into the critical aspects of sourcing this valuable tool, including a comparative analysis of commercial suppliers, and provide detailed, field-proven insights into its application in metabolic flux analysis, quantitative proteomics, and as an internal standard in mass spectrometry.

Introduction to DL-Tyrosine-3-13C: A Versatile Tool in Modern Biology

DL-Tyrosine-3-13C is a non-radioactive, stable isotope-labeled form of the amino acid tyrosine, where the carbon atom at the 3-position of the propane chain is replaced with a heavy carbon isotope (¹³C). This subtle alteration in mass provides a powerful and safe tool for tracing the fate of tyrosine in complex biological systems without perturbing their function. Its applications are manifold, ranging from elucidating metabolic pathways to precisely quantifying proteins and their modifications. The use of a racemic mixture (DL-form) can be advantageous in certain experimental designs, particularly in studies where enzymatic stereospecificity is being investigated or when a more cost-effective labeling reagent is desired.

Commercial Suppliers of DL-Tyrosine-3-13C: A Comparative Analysis

The selection of a reliable commercial supplier for DL-Tyrosine-3-13C is paramount to the success of any research endeavor. Key quality attributes to consider are isotopic purity (the percentage of molecules containing the ¹³C label), chemical purity, and enantiomeric purity. Below is a comparative table of prominent suppliers.

| Supplier | Product Number | Isotopic Purity (atom % ¹³C) | Chemical Purity | Available Quantities | Physical Form |

| Sigma-Aldrich | 93627-94-2 | 98% | ≥98% | Inquire | Solid |

| Cambridge Isotope Laboratories, Inc. | CLM-3378 (for L-form) | 99% | ≥98% | 100 mg, 250 mg, 1 g | Solid |

| LGC Standards | TRC-T966398-10MG (for L-form) | Not specified | Not specified | 5 mg, 10 mg, 50 mg | Solid |

| Medical Isotopes, Inc. | - | ≥98% | ≥98% | Inquire | Solid |

Note: Data is compiled from publicly available information and may be subject to change. Researchers are advised to request a certificate of analysis for lot-specific details.

Quality Control and Specification Analysis: Ensuring Experimental Integrity

When sourcing DL-Tyrosine-3-13C, it is crucial to scrutinize the supplier's certificate of analysis. Here's what to look for:

-

Isotopic Enrichment: This is the most critical parameter. It is typically determined by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. High isotopic enrichment (ideally >98%) minimizes the interference from the unlabeled (¹²C) counterpart, leading to more accurate quantification.

-

Chemical Purity: Assessed by techniques like High-Performance Liquid Chromatography (HPLC), chemical purity ensures that the product is free from other amino acids or contaminants that could interfere with the experiment.

-

Enantiomeric Purity: Since this is a DL-racemic mixture, the certificate of analysis should ideally confirm the near-equal presence of both D- and L-isomers. If a specific enantiomer is required, such as for studying stereospecific enzymes, then L-Tyrosine-3-¹³C or D-Tyrosine-3-¹³C should be sourced.

Applications in Research: From Metabolism to Proteomics

Metabolic Flux Analysis (MFA)

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique to quantify the rates (fluxes) of intracellular metabolic pathways.[1][2] By providing cells with DL-Tyrosine-3-¹³C, researchers can trace the incorporation of the ¹³C label into downstream metabolites.[3] This information, combined with a stoichiometric model of cellular metabolism, allows for the calculation of metabolic fluxes.[4]

Below is a generalized workflow for a ¹³C-MFA experiment using DL-Tyrosine-3-¹³C.

Caption: Workflow for ¹³C-Metabolic Flux Analysis using labeled tyrosine.

Experimental Protocol: ¹³C-Metabolic Flux Analysis

-

Medium Preparation: Prepare a cell culture medium containing a known concentration of DL-Tyrosine-3-¹³C as the sole tyrosine source.

-

Cell Culture: Culture the cells in the prepared medium for a sufficient duration to achieve a metabolic and isotopic steady state.

-

Metabolite Extraction: Rapidly quench the metabolic activity of the cells and extract the intracellular metabolites.

-

MS Analysis: Analyze the isotopic labeling patterns of tyrosine and its downstream metabolites using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: Use specialized software to fit the measured labeling data to a metabolic model and estimate the intracellular fluxes.[5]

Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a widely used method for quantitative proteomics that relies on the metabolic incorporation of "heavy" amino acids into proteins.[6][7] While typically performed with labeled arginine and lysine, tyrosine labeling can be employed for specific applications, such as studying tyrosine phosphorylation.[8]

The general workflow for a SILAC experiment is depicted below.

Caption: General workflow for a SILAC-based quantitative proteomics experiment.

Experimental Protocol: SILAC

-

Media Preparation: Prepare two types of cell culture media: a "light" medium containing unlabeled tyrosine and a "heavy" medium where the unlabeled tyrosine is replaced with DL-Tyrosine-3-¹³C.[9]

-

Cell Labeling: Grow two separate cell populations in the "light" and "heavy" media for at least five cell divisions to ensure complete incorporation of the labeled amino acid.[6]

-

Experimental Treatment: Apply the desired experimental treatment to one of the cell populations.

-

Sample Pooling and Protein Extraction: Combine equal numbers of cells from the "light" and "heavy" populations and lyse the cells to extract the proteins.

-

Protein Digestion: Digest the protein mixture into peptides using a protease such as trypsin.

-

LC-MS/MS Analysis: Analyze the peptide mixture by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Data Analysis: Identify and quantify the proteins based on the mass shift of the peptides containing the ¹³C-labeled tyrosine.[10]

Internal Standard for Mass Spectrometry

DL-Tyrosine-3-¹³C is an excellent internal standard for the accurate quantification of endogenous tyrosine in biological samples.[11][12] An internal standard is a compound of known concentration that is added to a sample to correct for variations in sample preparation and instrument response.[13]

The workflow for using DL-Tyrosine-3-¹³C as an internal standard is as follows:

Caption: Workflow for using DL-Tyrosine-3-¹³C as an internal standard.

Experimental Protocol: Internal Standard for Tyrosine Quantification

-

Internal Standard Preparation: Prepare a stock solution of DL-Tyrosine-3-¹³C with a precisely known concentration in a suitable solvent.

-

Sample Spiking: Add a known volume of the internal standard stock solution to each biological sample, standard, and blank.[14]

-

Sample Preparation: Perform the necessary sample preparation steps, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, to isolate the analyte of interest.

-

LC-MS Analysis: Analyze the prepared samples by LC-MS, monitoring the transitions for both endogenous tyrosine and the ¹³C-labeled internal standard.

-

Quantification: Calculate the concentration of endogenous tyrosine in the samples by comparing the ratio of the peak area of the analyte to the peak area of the internal standard against a calibration curve.[15]

Conclusion

DL-Tyrosine-3-¹³C is a versatile and indispensable tool for researchers in various fields of life sciences. Its application in metabolic flux analysis, quantitative proteomics, and as an internal standard for mass spectrometry has significantly advanced our understanding of complex biological processes. By carefully selecting a reputable supplier and adhering to rigorous experimental protocols, researchers can leverage the power of stable isotope labeling to obtain high-quality, reproducible data.

References

-

Antoniewicz, M. R. (2019). High-resolution 13C metabolic flux analysis. Nature Protocols, 14(9), 2857–2884. [Link]

-

Peak Analysis. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? Retrieved from [Link]

-

Leighty, R. W., & Antoniewicz, M. R. (2019). High-resolution 13C metabolic flux analysis. Nature Protocols, 14(9), 2857–2884. [Link]

-

National Library of Medicine. (n.d.). SILAC: methods and protocols. Retrieved from [Link]

-

Pandey, A., & Mann, M. (2008). Quantitative proteomics using stable isotope labeling with amino acids in cell culture. Nature Protocols, 3(3), 505–516. [Link]

-

Wikipedia. (n.d.). Stable isotope labeling by amino acids in cell culture. Retrieved from [Link]

-

RSC Publishing. (2022). Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. RSC Advances, 12(40), 26069–26091. [Link]

-

Chemistry LibreTexts. (2020). Internal Standards and LOD. Retrieved from [Link]

-

ACS Publications. (2004). Method for Internal Standard Introduction for Quantitative Analysis Using On-Line Solid-Phase Extraction LC−MS/MS. Analytical Chemistry, 76(10), 2957–2964. [Link]

-

Wikipedia. (n.d.). Internal standard. Retrieved from [Link]

-

Bioanalysis Zone. (2019). Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. Retrieved from [Link]

-

Ong, S. E., & Mann, M. (2006). A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). Nature Protocols, 1(6), 2650–2660. [Link]

-

Orsburn, B. C. (2013). SILAC in biomarker discovery. Methods in Molecular Biology, 1002, 123–131. [Link]

-

PubMed Central. (2018). Integrative metabolic flux analysis reveals an indispensable dimension of phenotypes. Retrieved from [Link]

-

PubMed Central. (2015). 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. Retrieved from [Link]

-

G-Biosciences. (2018). SILAC: A General Workflow for Improved Mass Spectrometry. Retrieved from [Link]

-

Food and Environment Research Agency. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. Retrieved from [Link]

-

Nature Protocols. (2006). A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). Retrieved from [Link]

-

Springer Nature Experiments. (2013). SILAC in Biomarker Discovery. Retrieved from [Link]

-

Cell Metabolism. (2021). A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist. Retrieved from [Link]

-

PubMed Central. (2018). Quantitative Comparison of Proteomes Using SILAC. Retrieved from [Link]

-

Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]

-

SciSpace. (2006). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Retrieved from [Link]

-

ACS Publications. (2011). Turnover of the Human Proteome: Determination of Protein Intracellular Stability by Dynamic SILAC. Journal of Proteome Research, 10(9), 3983–3994. [Link]

-

ResearchGate. (n.d.). Strategy for using SILAC to study RTK signaling. Retrieved from [Link]

-

AIChE. (n.d.). New Advances in 13C Metabolic Flux Analysis: Complete-MFA, Co-Culture MFA and Dynamic MFA. Retrieved from [Link]

-

ResearchGate. (2020). How to analyze 13C metabolic flux? Retrieved from [Link]

-

R Discovery. (2008). Quantitative proteomics using stable isotope labeling with amino acids in cell culture. Retrieved from [Link]

-

PubMed Central. (2012). Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation. Retrieved from [Link]

-

ResearchGate. (2018). (PDF) Quantitative Comparison of Proteomes Using SILAC. Retrieved from [Link]

-

ResearchGate. (n.d.). Workflow for quantitative proteomic experiments using SILAC. Retrieved from [Link]

-

Wikipedia. (n.d.). Flux balance analysis. Retrieved from [Link]

-

PubMed Central. (2023). Gene and protein expression and metabolic flux analysis reveals metabolic scaling in liver ex vivo and in vivo. Retrieved from [Link]

-

PubChem. (n.d.). DL-Tyrosine-3-13C. Retrieved from [Link]

Sources

- 1. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 2. High-resolution 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]

- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 5. researchgate.net [researchgate.net]

- 6. A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. SILAC in biomarker discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SILAC Pretreatment Protocol for Phosphotyrosine Proteins - Creative Proteomics [creative-proteomics.com]

- 10. researchgate.net [researchgate.net]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. bioanalysis-zone.com [bioanalysis-zone.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 15. pubs.acs.org [pubs.acs.org]

Introduction: Unveiling Cellular Dynamics with Isotopic Precision

Sources

- 1. Sci-Hub. Proteome Scale Turnover Analysis in Live Animals Using Stable Isotope Metabolic Labeling / Analytical Chemistry, 2011 [sci-hub.box]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. academic.oup.com [academic.oup.com]

- 6. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]

- 7. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 8. Tyrosine - Wikipedia [en.wikipedia.org]

- 9. Overview of Tyrosine Metabolism - Creative Proteomics [creative-proteomics.com]

- 10. Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. A novel proteomic approach for specific identification of tyrosine kinase substrates using [13C]tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Studying Whole-Body Protein Turnover Using Stable-Isotope Labeled Mice - PMC [pmc.ncbi.nlm.nih.gov]

Tracer Showdown: A Guide to Selecting DL-Tyrosine-3-13C vs. L-Tyrosine-13C for Isotopic Studies in Biological Systems

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction: The Isomer Imperative

L-Tyrosine is a proteinogenic amino acid central to cellular function.[2] It serves as a fundamental building block for protein synthesis and as a precursor to a cascade of vital biomolecules, including the catecholamine neurotransmitters (dopamine, norepinephrine, and epinephrine) and thyroid hormones.[3][4] To study these dynamic processes, researchers employ stable isotope labeling, replacing a native 12C atom with its heavier, non-radioactive 13C counterpart.[] This "tag" allows for the molecule's journey to be traced using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[6][7]

This guide focuses on two such tracers:

-

L-Tyrosine-13C: The biologically active, pure (S)-enantiomer of tyrosine with a 13C label.

-

DL-Tyrosine-3-13C: A racemic (50/50) mixture of L-Tyrosine-3-13C and its mirror image, D-Tyrosine-3-13C.[8]

The critical distinction lies in their stereochemistry. Biological systems have evolved to be exquisitely stereospecific, with enzymes and transport proteins predominantly recognizing and processing L-amino acids.[9] This fundamental principle dictates that the L- and D-isomers of tyrosine, while chemically similar, follow vastly different paths within a cell.

The Fork in the Road: Stereospecific Metabolism

The metabolic divergence of L- and D-tyrosine is immediate and profound. Nearly all enzymes involved in canonical tyrosine metabolism are selective for the L-isomer. Conversely, the D-isomer is primarily recognized and degraded by a separate class of enzymes.

Metabolic Fate of L-Tyrosine-13C

Once introduced into a biological system, L-Tyrosine-13C enters the endogenous L-tyrosine pool and is utilized in three primary ways:

-

Protein Synthesis: L-Tyrosine-13C is charged to its cognate tRNA and incorporated into newly synthesized proteins by ribosomes. This pathway is strictly L-isomer specific.

-

Catecholamine Synthesis: The enzyme Tyrosine Hydroxylase, the rate-limiting step in catecholamine production, converts L-tyrosine to L-DOPA.[3][10] This enzyme exhibits high specificity for the L-enantiomer.[11] The 13C label can then be traced through to dopamine, norepinephrine, and epinephrine.

-

Catabolism: L-tyrosine can be degraded via tyrosine aminotransferase to generate fumarate and acetoacetate, which enter central carbon metabolism.[3]

Metabolic Fate of DL-Tyrosine-3-13C

When a racemic mixture is used, the two isomers compete for transport but are then processed by distinct enzymatic machinery.

-

The L-Tyrosine-3-13C Component (50%): This portion follows the productive metabolic pathways described above.

-

The D-Tyrosine-3-13C Component (50%): This isomer is not a substrate for protein synthesis or tyrosine hydroxylase. Instead, its primary metabolic fate in mammals is oxidative deamination by the flavoenzyme D-amino acid oxidase (DAO) .[12][13][14] This reaction converts D-tyrosine into p-hydroxyphenylpyruvate, ammonia (NH₃), and hydrogen peroxide (H₂O₂).[13] The D-isomer, therefore, does not trace the pathways of protein or neurotransmitter synthesis and its catabolism generates byproducts that can induce oxidative stress.

The following diagram illustrates this critical divergence in metabolic pathways.

A Practical Guide to Tracer Selection

The choice of tracer must be dictated by the research question. Using a DL-mixture for a study focused on L-isomer metabolism is not only inefficient but also scientifically unsound, as it introduces a non-participatory and confounding component that can skew results.

| Research Question | Recommended Tracer | Rationale & Key Considerations |

| Protein Synthesis Rate | L-Tyrosine-13C | Ribosomal machinery is strictly stereospecific for L-amino acids. Using DL-Tyrosine-13C means 50% of the tracer does not participate, complicating precursor pool enrichment calculations and leading to an underestimation of synthesis rates. |

| Neurotransmitter Turnover | L-Tyrosine-13C | The rate-limiting enzyme, Tyrosine Hydroxylase, is specific to L-Tyrosine.[11] The D-isomer will not be converted to L-DOPA and will not enter the catecholamine pathway.[3] |

| Metabolic Flux Analysis | L-Tyrosine-13C | Accurate flux analysis depends on a well-defined tracer input and metabolic network. The D-isomer's separate catabolism by DAO introduces a metabolic "leak" that is not part of the L-tyrosine network, violating the assumptions of most flux models. |

| D-Amino Acid Metabolism | DL-Tyrosine-3-13C or D-Tyrosine-13C | If the explicit goal is to study the activity of D-amino acid oxidase or the fate of D-tyrosine, then a tracer containing the D-isomer is required. A pure D-isomer tracer is preferable for specificity. |

Analytical Methodologies

The primary techniques for analyzing 13C-labeled compounds are mass spectrometry and NMR spectroscopy.

-

Mass Spectrometry (MS): Techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-MS (GC-MS) are the most common methods.[6][15] They separate metabolites and measure the mass-to-charge ratio (m/z) of ions. The 13C label results in a predictable mass shift, allowing for the differentiation and quantification of labeled versus unlabeled molecules.[16]

-